The compound can be sourced from various chemical suppliers and databases, including PubChem and Santa Cruz Biotechnology, which provide detailed information about its structure, properties, and potential applications . It is primarily classified under organic compounds with sulfonyl functional groups, making it relevant in medicinal chemistry and drug development.
The synthesis of 1-[4-(Ethylsulfonyl)phenyl]piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride. The general reaction can be outlined as follows:
This synthetic route allows for the efficient production of 1-[4-(Ethylsulfonyl)phenyl]piperazine with good yields.
The molecular structure of 1-[4-(Ethylsulfonyl)phenyl]piperazine features a piperazine ring connected to a phenyl group that carries an ethylsulfonyl substituent. The structural representation can be described using various notations:
InChI=1S/C12H18N2O2S/c1-2-16(14,15)11-5-3-10(13-6-11)4-7-12(13)8-9/h3-7H,2,8-9H2,1H3
CC(S(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)C(C)C)
This structure indicates that the compound has a relatively planar aromatic system due to the phenyl ring, while the piperazine ring adopts a chair conformation, which is typical for such cyclic compounds .
1-[4-(Ethylsulfonyl)phenyl]piperazine can undergo various chemical reactions typical for sulfonamide derivatives and piperazines:
These reactions expand its utility in organic synthesis and medicinal chemistry .
Further studies are needed to elucidate its specific interactions and biological effects fully .
The physical and chemical properties of 1-[4-(Ethylsulfonyl)phenyl]piperazine include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
1-[4-(Ethylsulfonyl)phenyl]piperazine has several scientific applications:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7